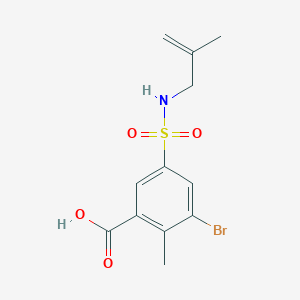![molecular formula C12H16N2O2 B6645504 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine, also known as MMNPM, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MMNPM is a derivative of the compound propargylamine, which has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In
Applications De Recherche Scientifique
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been studied for its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In animal models of these diseases, 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to have neuroprotective effects, reducing the damage to neurons caused by oxidative stress and inflammation. 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has also been studied for its potential as an anti-cancer agent, with some studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine is not fully understood, but it is thought to work by reducing oxidative stress and inflammation in cells. 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This pathway is also involved in the regulation of inflammation, and 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to reduce the production of pro-inflammatory cytokines in cells.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-cancer effects, 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of glutathione, an important antioxidant in cells. 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause damage to DNA and other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine in lab experiments is that it is relatively easy to synthesize in large quantities. It has also been shown to have low toxicity in animal studies, making it a potentially safe compound to use in humans. However, one limitation of using 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and disease models.
Orientations Futures
There are several future directions for 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine research. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more targeted therapies for neurodegenerative diseases and cancer. Another area of interest is in developing new synthetic methods for 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine that are more efficient and environmentally friendly. Finally, there is potential for 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine to be used in combination with other compounds to enhance its effects and reduce any potential side effects.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine involves several steps, starting with the reaction of 4-methyl-3-nitrobenzaldehyde with propargylamine to form the intermediate product 4-methyl-3-nitrophenylpropargylamine. This intermediate is then reacted with methyl iodide to form the final product 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine. The synthesis of 2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine has been described in detail in a number of research articles, and the compound has been synthesized in both small and large-scale quantities.
Propriétés
IUPAC Name |
2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)7-13-8-11-5-4-10(3)12(6-11)14(15)16/h4-6,13H,1,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKCETOQKFHWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(=C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)
![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)


![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)
![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)


![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)


![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)